Calcium hydride (CaH2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

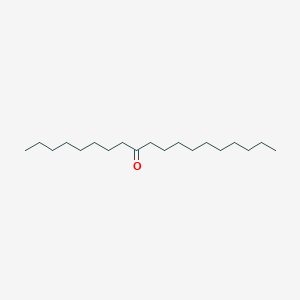

Calcium hydride is a chemical compound with the formula CaH2. It is an alkaline earth hydride that appears as a grey powder, although it is white when pure. Calcium hydride reacts vigorously with water, releasing hydrogen gas, and is commonly used as a drying agent or desiccant .

Métodos De Preparación

Calcium hydride can be synthesized through the direct combination of calcium and hydrogen at temperatures ranging from 300 to 400 degrees Celsius . Another method involves heating calcium chloride with hydrogen and sodium metal, resulting in the formation of calcium hydride and sodium chloride . Additionally, calcium hydride can be produced by reducing calcium oxide with magnesium in the presence of hydrogen .

Análisis De Reacciones Químicas

Calcium hydride undergoes several types of chemical reactions:

- Reacts with water to form calcium hydroxide and hydrogen gas:

Hydrolysis: CaH2+2H2O→Ca(OH)2+2H2

Acts as a reducing agent for metal oxides, such as titanium dioxide, to produce the corresponding metal:Reduction: TiO2+2CaH2→Ti+2CaO+2H2

Reaction with Alcohols: Reacts with alcohols to produce calcium alkoxides and hydrogen gas.

Aplicaciones Científicas De Investigación

Calcium hydride has a wide range of scientific research applications:

Hydrogen Production: Used as a source of hydrogen gas in laboratories and for inflating weather balloons.

Desiccant: Employed as a drying agent for basic solvents such as pyridine and amines.

Thermochemical Energy Storage: Utilized in thermochemical energy storage systems, particularly when combined with aluminium to lower operating temperatures.

Hydrogen Storage Systems: Applied in the fabrication of hydrogen storage systems for fuel cell applications.

Superconductors: Involved in the formation of high-temperature superconductors.

Mecanismo De Acción

The primary mechanism of action of calcium hydride involves its ability to release hydrogen gas upon reacting with water or other protic solvents. This reaction is highly exothermic and can be represented as:

CaH2+2H2O→Ca(OH)2+2H2

In reduction reactions, calcium hydride decomposes to calcium metal, which then reduces metal oxides to their corresponding metals .

Comparación Con Compuestos Similares

Calcium hydride is similar to other alkaline earth hydrides and alkali metal hydrides, such as:

Sodium hydride (NaH): Like calcium hydride, sodium hydride is a saline hydride and is used as a strong base and reducing agent.

Potassium hydride (KH): Another saline hydride with similar reactivity to calcium hydride.

Magnesium hydride (MgH2): Used for hydrogen storage and has similar applications in energy storage systems.

Calcium hydride is unique due to its relatively mild reactivity compared to sodium and potassium hydrides, making it safer to handle in certain applications .

Propiedades

IUPAC Name |

calcium;hydride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H/q+2;2*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGAXJGDKREHIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

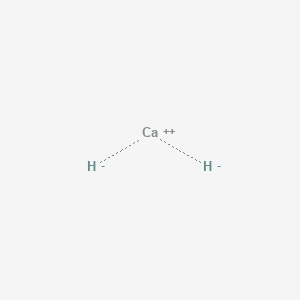

[H-].[H-].[Ca+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894886 |

Source

|

| Record name | Calcium hydride (CaH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-78-8 |

Source

|

| Record name | Calcium hydride (CaH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium hydride (CaH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide](/img/structure/B3029692.png)

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)

![Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP](/img/structure/B3029696.png)